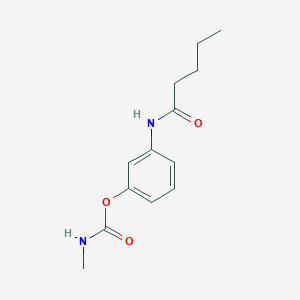
m-Valeramidophenyl methylcarbamate
Description
m-Valeramidophenyl methylcarbamate is a synthetic carbamate derivative characterized by a phenyl ring substituted with a methylcarbamate group (-O(CO)NCH₃) and a valeramido (pentanamide) group at the meta position. Carbamates are widely studied for their applications in agrochemicals, pharmaceuticals, and industrial chemistry due to their inhibitory effects on acetylcholinesterase (AChE) .
Properties
CAS No. |
17814-28-7 |
|---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
[3-(pentanoylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H18N2O3/c1-3-4-8-12(16)15-10-6-5-7-11(9-10)18-13(17)14-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,17)(H,15,16) |
InChI Key |
JRMUCETZFNOFMW-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=CC=C1)OC(=O)NC |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)OC(=O)NC |
Other CAS No. |
17814-28-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Polarity : The hydroxyl group in methyl (3-hydroxyphenyl)-carbamate increases hydrophilicity compared to the lipophilic isopropyl or valeramido groups in other analogs .
- Stability : Carbamates with bulky substituents (e.g., isopropyl, valeramido) exhibit enhanced hydrolytic stability compared to simpler derivatives like methyl phenyl carbamate .
Analytical Detection Methods
- GC-MS : Methylcarbamate analogs, including ethylcarbamate, are detected in fermented foods using derivatization followed by GC-MS, achieving sensitivity at ppb levels .
- Metabolite Profiling : LC-HRMS is utilized for identifying carbamate metabolites like 3,5-dimethylphenyl methylcarbamate in biological matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


